

A-Level Technical Guide on N-Methylpentan-3-amine

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Compound of Interest

Compound Name: *N-Methyl-3-pentanamine*

Cat. No.: *B3042173*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of N-methylpentan-3-amine, a secondary aliphatic amine. It details the compound's chemical and physical properties, nomenclature, and identification codes. This guide also outlines a general synthetic protocol and discusses its potential, though not widely documented, relevance in specialized areas of chemical synthesis. The information is curated to be a foundational resource for professionals in chemistry and pharmaceutical development.

Chemical Identity and Nomenclature

N-Methylpentan-3-amine is a chemical compound with a straightforward structure, consisting of a pentane chain with a methylamino group attached to the third carbon.

- IUPAC Name: N-methylpentan-3-amine[1]
- Molecular Formula: C₆H₁₅N[1]
- CAS Registry Number: 52317-98-3[1][2]
- Synonyms: (1-ethylpropyl)methylamine, **N-Methyl-3-pentanamine**, methyl(pentan-3-yl)amine[1][3]

Physicochemical Properties

The following table summarizes the key computed and, where available, experimental properties of N-methylpentan-3-amine. These properties are crucial for designing experimental conditions, predicting behavior in various solvents, and for analytical characterization.

Property	Value	Source
Molecular Weight	101.19 g/mol	[1]
Appearance	Yellow liquid (reported)	[3]
Boiling Point (estimate)	119.64°C	[4]
Melting Point (estimate)	-40.7°C	[4]
Density (estimate)	0.759 g/cm ³	[4]
XLogP3	1.7	[1]
pKa (Predicted)	10.80 ± 0.25	[4]
Refractive Index (estimate)	1.4100	[4]

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic procedures for N-methylpentan-3-amine are not abundantly available in prominent literature, a general approach can be derived from standard organic chemistry principles, such as reductive amination or nucleophilic substitution. A plausible synthetic route is the reductive amination of pentan-3-one with methylamine.

Experimental Protocol: Reductive Amination of Pentan-3-one

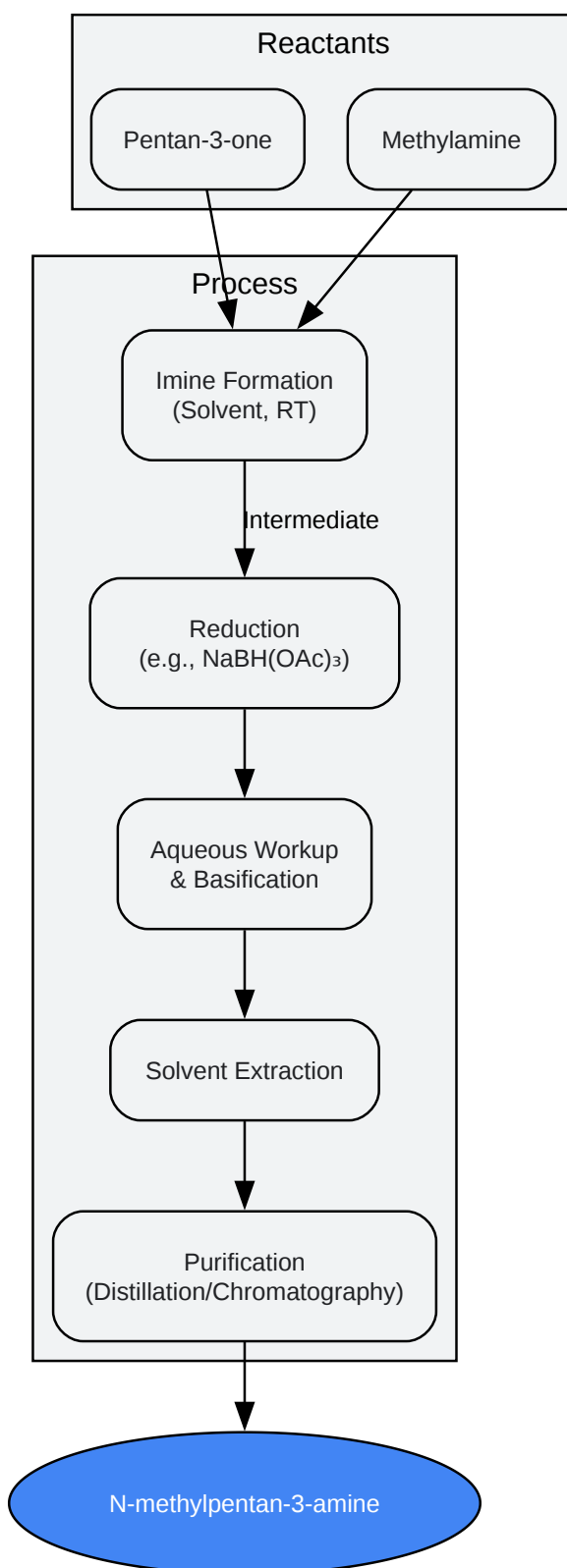
This protocol is a generalized procedure and may require optimization for yield and purity.

- **Reaction Setup:** To a solution of pentan-3-one (1.0 eq) and methylamine (1.1 eq, typically as a solution in a suitable solvent like THF or ethanol) in a round-bottom flask, add a suitable solvent such as methanol or dichloromethane.

- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.
- **Reduction:** Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH_4) (1.5 eq) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq), portion-wise. The latter is often preferred for its milder nature and tolerance of slightly acidic conditions.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by analytical monitoring.
- **Workup:** Quench the reaction by the slow addition of water. If the reaction was run under acidic or neutral conditions, basify the mixture with an aqueous solution of sodium hydroxide (e.g., 1M NaOH) to a pH > 10.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- **Purification:** Combine the organic layers, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield N-methylpentan-3-amine.

Logical Relationships and Workflow Diagrams

To visualize the synthetic process, the following diagram outlines the logical flow of the reductive amination protocol.



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Caption: Synthetic workflow for N-methylpentan-3-amine via reductive amination.

Applications and Relevance in Drug Development

Currently, there is limited specific information available in the public domain regarding the direct application of N-methylpentan-3-amine in drug development or as a significant pharmacophore. Its structural relatives, however, such as other simple aliphatic amines, are sometimes used as building blocks or scaffolds in the synthesis of more complex molecules with biological activity. For instance, certain stimulant and psychoactive drugs possess an amine backbone. It is important to note that some related compounds, like 4-methylpentan-2-amine, are listed as prohibited substances by the World Anti-Doping Agency (WADA)[5]. This highlights the potential for simple amines to have physiological effects, though no such activity has been documented for N-methylpentan-3-amine itself.

The primary utility of N-methylpentan-3-amine for researchers is likely as a synthetic intermediate or as a model compound for studying the properties and reactions of secondary amines.

Conclusion

N-methylpentan-3-amine is a simple secondary amine with well-defined, albeit largely computed, physicochemical properties. While not a compound of major documented interest in drug development, its synthesis is straightforward through established methods like reductive amination. This guide provides the foundational technical information necessary for its synthesis and handling in a research setting. Further investigation would be required to uncover any novel applications or biological activities.

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